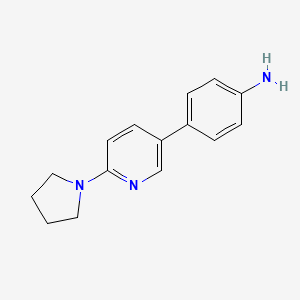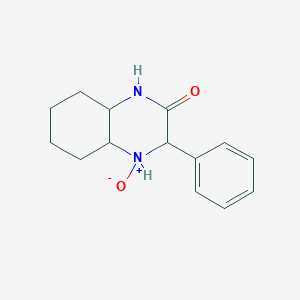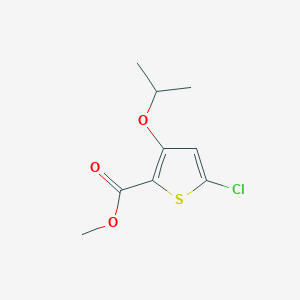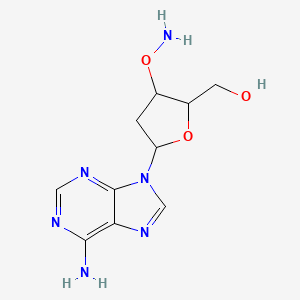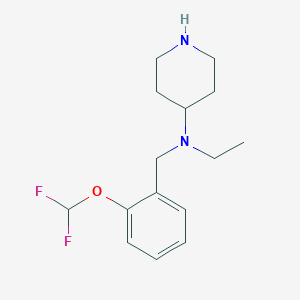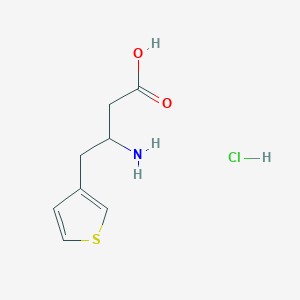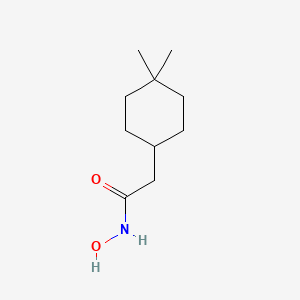
2-(4,4-Dimethylcyclohexyl)-N-hydroxyacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
- The compound features a hydroxyacetamide functional group, which includes both an amide and a hydroxyl group. Its structure consists of a cyclohexane ring with two methyl groups (4,4-dimethyl) and an aldehyde moiety.
- This compound may have applications in various fields due to its unique structure.
2-(4,4-Dimethylcyclohexyl)-N-hydroxyacetamide: is a chemical compound with the molecular formula
準備方法
- Unfortunately, specific synthetic routes and industrial production methods for 2-(4,4-Dimethylcyclohexyl)-N-hydroxyacetamide are not readily available in the literature. Further research would be needed to uncover these details.
化学反応の分析
- The compound may undergo various chemical reactions, including oxidation, reduction, and substitution.
- Common reagents and conditions used in these reactions would depend on the specific reaction type.
- Major products formed from these reactions would vary based on the reaction conditions and starting materials.
科学的研究の応用
2-(4,4-Dimethylcyclohexyl)-N-hydroxyacetamide: could find applications in:
作用機序
- The exact mechanism by which this compound exerts its effects remains unknown. Further research is necessary to elucidate its molecular targets and pathways.
類似化合物との比較
- Unfortunately, I couldn’t find direct information on similar compounds. researchers may compare it with related molecules to highlight its distinct features.
特性
分子式 |
C10H19NO2 |
|---|---|
分子量 |
185.26 g/mol |
IUPAC名 |
2-(4,4-dimethylcyclohexyl)-N-hydroxyacetamide |
InChI |
InChI=1S/C10H19NO2/c1-10(2)5-3-8(4-6-10)7-9(12)11-13/h8,13H,3-7H2,1-2H3,(H,11,12) |
InChIキー |
XKUJAOHTNJCUJM-UHFFFAOYSA-N |
正規SMILES |
CC1(CCC(CC1)CC(=O)NO)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[[(2R,3S,5R)-5-[5-[2-[6-[[(2S)-2-amino-3-sulfanylpropanoyl]amino]hexylamino]-2-oxoethyl]-2,4-dioxo-1,3-diazinan-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12075187.png)



![8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-benzo[D][1,3]oxazin-2(4H)-one](/img/structure/B12075224.png)
